The Discovery and Synthesis of Pexidartinib (PLX3397): A Targeted Csf1R Inhibitor
The Discovery and Synthesis of Pexidartinib (PLX3397): A Targeted Csf1R Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pexidartinib (formerly PLX3397), marketed as Turalio®, is a potent, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R) tyrosine kinase.[1][2][3] It represents a significant advancement in the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplastic disorder characterized by the overexpression of the Csf1R ligand, CSF1.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of pexidartinib, with a focus on the detailed experimental protocols and quantitative data relevant to researchers in the field of drug discovery and development.
Introduction: Targeting the Csf1R Signaling Axis
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a member of the class III receptor tyrosine kinase family, which also includes KIT, FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] The binding of its ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling events that are crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and related cell lineages.[4][5]
In several pathologies, including cancer and inflammatory diseases, the Csf1/Csf1R axis is dysregulated. In TGCT, a translocation leads to the overexpression of CSF1, which in turn recruits a large number of non-neoplastic Csf1R-expressing cells, primarily macrophages, that contribute to tumor formation. Pexidartinib was developed to specifically inhibit Csf1R and disrupt this pathological signaling cascade.[2]
Discovery of Pexidartinib: A Structure-Guided Approach
The discovery of pexidartinib was the result of a focused medicinal chemistry effort to identify potent and selective Csf1R inhibitors. The development process involved a scaffold-based and X-ray structure-guided design approach.[3] The core of the pexidartinib molecule is a 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold, which was optimized for potent and selective inhibition of Csf1R.
Mechanism of Action
Pexidartinib functions as an ATP-competitive inhibitor of Csf1R. By binding to the ATP-binding pocket of the Csf1R kinase domain, pexidartinib prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of Csf1R signaling leads to the depletion of tumor-associated macrophages (TAMs) in the tumor microenvironment, thereby inhibiting tumor growth.[6]
Csf1R Signaling Pathway
The binding of CSF-1 to Csf1R triggers a signaling cascade that promotes the survival and proliferation of macrophages. Pexidartinib effectively blocks this pathway at its origin.
Synthesis of Pexidartinib
Several synthetic routes for pexidartinib have been reported. A notable process development approach utilizes a tandem Tsuji–Trost reaction and Heck coupling as a key step.[4][5] The following is a representative synthetic scheme.
Detailed Experimental Protocol: Process Scale Synthesis
A kilogram-scale synthesis of pexidartinib has been described.[1] The process involves the nucleophilic attack of 5-chloro-1H-pyrrolo[2,3-b]pyridine on di-tert-butyl (5-formylpyridin-2-yl)imidodicarbonate, followed by reduction and deprotection to yield the key aminopyridine intermediate. The final step is a reductive amination with 6-(trifluoromethyl)pyridine-3-carbaldehyde to furnish pexidartinib.
Step 1: Synthesis of the Alcohol Intermediate
To a solution of di-tert-butyl (5-formylpyridin-2-yl)imidodicarbonate and 5-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent, a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate is added. The reaction mixture is stirred at room temperature until completion.
Step 2: Reduction and Deprotection
The alcohol intermediate is reduced using a reducing agent like triethylsilane in the presence of an acid. Subsequent treatment with trifluoroacetic acid (TFA) removes the Boc protecting groups to afford the aminopyridine intermediate.
Step 3: Reductive Amination
The aminopyridine intermediate is reacted with 6-(trifluoromethyl)pyridine-3-carbaldehyde via reductive amination to yield pexidartinib. The crude product is then purified, and the hydrochloride salt can be formed by treatment with concentrated HCl in ethanol.[1]
Quantitative Biological Data
Pexidartinib is a potent inhibitor of Csf1R, KIT, and FLT3.[3] Its inhibitory activity has been characterized in various biochemical and cellular assays.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Csf1R | 20 | Cell-free | [3][7] |
| KIT | 10 | Cell-free | [3][7] |
| FLT3 | 160 | Cell-free | [3] |
| KDR (VEGFR2) | 350 | Cell-free | [8] |
| FLT1 (VEGFR1) | 880 | Cell-free | [8] |
Table 1: Kinase Inhibitory Profile of Pexidartinib
| Cell Line | Assay | IC50 (µM) | Reference |
| M-NFS-60 | CSF-1 dependent proliferation | 0.44 | [3] |
| Bac1.2F5 | CSF-1 dependent proliferation | 0.22 | [3] |
| M-07e | CSF-1 dependent proliferation | 0.1 | [3] |
Table 2: Cellular Activity of Pexidartinib
Conclusion
Pexidartinib is a prime example of a successful structure-guided drug discovery program that has led to a first-in-class treatment for a rare and debilitating disease. Its high potency and selectivity for Csf1R, coupled with favorable oral bioavailability, make it an important therapeutic agent and a valuable tool for researchers studying the role of the Csf1/Csf1R signaling axis in health and disease. This guide provides a foundational understanding of the key technical aspects of pexidartinib's discovery and synthesis, intended to support further research and development in the field of kinase inhibitors.
References
- 1. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 2. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 7. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
